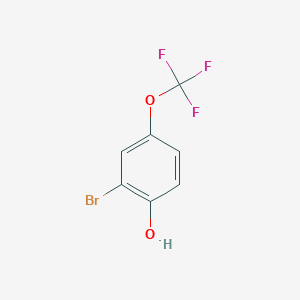

2-Bromo-4-(trifluoromethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSCBQZMCFSTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616115 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200956-13-4 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Raw Material Sourcing and Cost:

The economic viability of the large-scale synthesis of 2-bromo-4-(trifluoromethoxy)phenol is heavily dependent on the cost and availability of the starting materials. For instance, a potential starting material is 4-nitrophenol, which can be converted to 4-(trifluoromethoxy)phenol. The industrial synthesis of related compounds like 3-trifluoromethyl-4-nitrophenol has been documented, suggesting that nitrophenols are viable industrial precursors google.comnih.gov. The market for 4-(trifluoromethoxy)phenol is growing, driven by its use in pharmaceuticals and liquid crystals, which can influence the cost and availability of this key intermediate datainsightsmarket.com.

Trifluoromethoxylation at Scale:

The introduction of the trifluoromethoxy group is a critical and often challenging step in the synthesis. Several reagents and methods are available for trifluoromethoxylation, each with its own set of advantages and disadvantages for industrial application.

Traditional Methods: Conventional approaches like chlorine-fluorine exchange are still employed for the industrial production of trifluoromethoxy-containing compounds, though they may involve harsh conditions mdpi.com.

Modern Reagents: A variety of modern trifluoromethylating and trifluoromethoxylating reagents have been developed researchgate.netbeilstein-journals.org. However, the cost and scalability of these reagents are significant considerations. For example, while some advanced reagents show high efficiency, their high cost may hinder their application on a large scale mdpi.com. Trifluoromethanesulfonic anhydride has been explored as a low-cost and versatile trifluoromethylation reagent nih.gov.

Process Optimization: Research into practical and efficient trifluoromethoxylating reagents that are easily accessible from inexpensive bulk chemicals is ongoing researchgate.net. The development of stable and easily handled reagents is crucial for industrial applications dicp.ac.cn.

Bromination at Scale:

Electrophilic aromatic bromination is a well-established industrial process. However, achieving high regioselectivity and minimizing the formation of poly-brominated byproducts are key challenges.

Continuous Bromination: Continuous processing, such as using a continuous stirred tank reactor, offers advantages for large-scale bromination. This method allows for better control over reaction parameters and can lead to a broader product distribution, which can be advantageous in some applications google.com.

Reagent Selection: While elemental bromine is a common brominating agent, its handling poses safety challenges due to its high corrosivity and toxicity ddpsinc.com. N-bromosuccinimide (NBS) is a milder and less hazardous alternative that can be used for selective monobromination of phenols sci-hub.se. The choice of brominating agent will impact not only safety but also the reaction conditions and waste streams.

Catalysis: Lewis acid catalysts are often employed to enhance the rate of electrophilic aromatic bromination lumenlearning.commasterorganicchemistry.com. The selection of an appropriate catalyst is crucial for optimizing the reaction efficiency and selectivity.

Process Safety and Environmental Considerations:

Substitution Reactions

The bromine atom on the aromatic ring is a key site for substitution reactions.

Nucleophilic Substitution of the Bromine Atom

The bromine atom on this compound can be replaced by various nucleophiles. This reactivity is influenced by the electron-withdrawing nature of the trifluoromethoxy group, which can activate the aromatic ring towards nucleophilic attack. The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the formation of a transient intermediate, followed by the departure of the bromide ion.

Common Nucleophiles and Reaction Conditions

A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse array of substituted phenol (B47542) products. Common nucleophiles include:

Amines: Primary and secondary amines can react with this compound to form the corresponding N-substituted aminophenols. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide generated.

Thiols: Thiolates, generated from thiols and a base, are effective nucleophiles for displacing the bromine atom, yielding thioethers.

The reaction conditions for these substitutions can vary depending on the specific nucleophile and the desired product. Factors such as solvent, temperature, and the choice of base play a crucial role in the reaction's efficiency and selectivity.

Analysis of Substituted Phenol Products

The successful synthesis of substituted phenol products is confirmed through various analytical techniques. These methods are essential for verifying the structure and purity of the newly formed compounds. Standard analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and the position of the new substituent on the aromatic ring.

Mass Spectrometry (MS): This technique confirms the molecular weight of the product.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

The following table provides a summary of representative nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent/Conditions | Product |

| Amine | R-NH₂ / Base | 2-(Alkylamino)-4-(trifluoromethoxy)phenol |

| Thiol | R-SH / Base | 2-(Alkylthio)-4-(trifluoromethoxy)phenol |

Oxidation and Reduction Reactions

The phenolic hydroxyl group in this compound is susceptible to both oxidation and reduction, leading to the formation of quinones and hydroquinones, respectively.

Oxidation of the Phenol Group to Quinones

The oxidation of the phenol group in this compound can lead to the formation of quinone derivatives. Quinones are a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. The oxidation process involves the removal of two hydrogen atoms from the phenol, resulting in the formation of a carbon-oxygen double bond.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

The specific quinone product formed will depend on the reaction conditions and the substitution pattern of the starting phenol.

Reduction to Hydroquinones

Conversely, the phenol can be further reduced to a hydroquinone (B1673460). Hydroquinones, or benzenediols, are aromatic organic compounds which are a type of phenol. The reduction of a phenol to a hydroquinone is a less common transformation but can be achieved under specific conditions. This process typically involves the introduction of a second hydroxyl group onto the aromatic ring.

The following table summarizes the oxidation and reduction reactions of the phenol group.

| Reaction Type | Reagents | Product Type |

| Oxidation | KMnO₄, CrO₃ | Quinone |

| Reduction | Specific reducing agents | Hydroquinone |

Catalytic and Non-Catalytic Redox Transformations

The phenolic group of this compound can undergo both oxidation and reduction reactions.

Oxidation: The phenol moiety can be oxidized to form quinones. Common oxidizing agents for such transformations include potassium permanganate and chromium trioxide.

Reduction: Conversely, the phenol group can be reduced to hydroquinones using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

These redox transformations are fundamental in modifying the electronic and structural properties of the parent molecule, opening avenues for the synthesis of a diverse range of derivatives.

Mechanistic Studies of Key Transformations

The mechanism of the Suzuki-Miyaura reaction is well-established and involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, a step that is often facilitated by a base. rsc.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. youtube.com

Mechanistic studies have revealed that the nature of the boron reagent can influence the transmetalation pathway. rsc.org For instance, the use of organotrifluoroborates involves a slow release of the reactive boronic acid in situ. nih.gov Understanding these mechanistic details is crucial for optimizing reaction conditions and expanding the scope of these powerful transformations.

Investigation of Intramolecular OCF3-Migration Mechanisms

A key reaction involving derivatives of this compound is the intramolecular migration of the trifluoromethoxy (OCF3) group. This rearrangement is a crucial step in the synthesis of various ortho-OCF3 aniline (B41778) derivatives. nih.gov Studies have shown that upon heating N-aryl-N-(trifluoromethoxy)amine derivatives in a solvent like nitromethane, the OCF3 group migrates from the nitrogen atom to the ortho position of the aryl ring. nih.gov

Role of Nitrenium Ion and Trifluoromethoxide Intermediates

The intramolecular OCF3 migration is proposed to proceed through key reactive intermediates: a nitrenium ion and a trifluoromethoxide anion. nih.gov The heterolytic cleavage of the N–O bond in the N-(trifluoromethoxy)-N-aniline precursor generates these two species as a tightly bound ion pair. nih.gov The formation of such ionic intermediates is a well-established concept in the rearrangement reactions of N-aryl-N-hydroxylamines. nih.gov

The nitrenium ion, a highly reactive species, is stabilized by the aromatic ring. The trifluoromethoxide anion, a potent nucleophile, then rapidly attacks an ortho-carbon of the nitrenium ion. nih.gov The rate of this intramolecular recombination is significantly faster than any potential intermolecular reaction, which would necessitate the dissociation of the ion pair and diffusion through the solvent. nih.gov The formation of a benzoxazole (B165842) derivative in a related reaction further corroborates the proposed intramolecular pathway involving these ionic intermediates. nih.gov

Cross-over Experiments for Intermolecular vs. Intramolecular Pathways

To definitively distinguish between an intramolecular and an intermolecular pathway for the OCF3 migration, cross-over experiments are a critical tool. In a typical cross-over experiment, two different but structurally similar substrates are reacted together in the same vessel. If the reaction proceeds via an intermolecular mechanism, "cross-over" products will be formed, where a fragment from one starting material has combined with a fragment from the other.

In the context of the OCF3 migration, a cross-over experiment would involve heating a mixture of two distinct N-aryl-N-(trifluoromethoxy)amine derivatives. The absence of any products where the OCF3 group from one starting molecule has migrated to the aryl ring of the other provides strong evidence against an intermolecular pathway. nih.gov The lack of such cross-over products in these studies confirms that the OCF3 group remains associated with its original aromatic ring throughout the rearrangement process, supporting a purely intramolecular mechanism. nih.gov

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. DFT calculations can provide valuable insights into the energetics and geometries of reactants, transition states, and intermediates involved in a chemical reaction.

In the study of reactions involving phenols and their derivatives, DFT calculations have been successfully employed to investigate molecular structures, vibrational frequencies, and potential energy surfaces. researchgate.netresearchgate.net For the OCF3 migration, computational studies have been used to support the proposed ion-pair reaction pathway. nih.govrsc.org These calculations can model the bond cleavage and formation steps, providing theoretical evidence for the feasibility of the proposed mechanism and helping to rationalize the observed experimental outcomes.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The nature and position of substituents on the aromatic ring can have a profound influence on the kinetics and thermodynamics of the OCF3 migration. The electronic properties of the substituents play a crucial role in stabilizing or destabilizing the key intermediates and transition states.

For instance, electron-donating groups on the N-aryl ring can facilitate the OCF3 migration. mdpi.com This is because electron-donating groups can better stabilize the positive charge of the intermediate nitrenium ion, thereby lowering the activation energy for the N-O bond cleavage. mdpi.com Conversely, electron-withdrawing groups tend to destabilize the nitrenium ion, making the migration more difficult and often requiring higher temperatures. nih.govmdpi.com

The following table summarizes the effect of substituents on the reaction conditions for OCF3 migration in N-aryl-N-(trifluoromethoxy)amine derivatives.

| Substituent on N-Aryl Ring | Reaction Temperature | Observation |

| Electron-donating | Room temperature or below | Facilitates OCF3 migration mdpi.com |

| Electron-neutral | 50-140 °C | Migration occurs upon heating nih.gov |

| Electron-deficient | Higher temperatures required | Migration is less facile nih.govmdpi.com |

This trend highlights the delicate interplay between the electronic nature of the substituents and the energetic profile of the reaction, providing a clear example of how substituent effects can be harnessed to control reaction outcomes.

Crystallographic Analysis

A comprehensive search of the current scientific literature and crystallographic databases reveals that, to date, no single-crystal X-ray diffraction data for the parent compound, this compound, has been publicly reported. Consequently, a detailed experimental analysis of its solid-state structure, including precise bond lengths, bond angles, and dihedral angles, is not available.

Without experimental crystallographic data for this compound, a definitive table of its bond lengths, bond angles, and dihedral angles cannot be constructed. Computational chemistry methods, such as Density Functional Theory (DFT), would be required to predict these parameters theoretically.

Phenols can theoretically exist in tautomeric equilibrium with their keto forms. However, for simple phenols, the equilibrium overwhelmingly favors the aromatic phenol form due to its inherent stability. In the absence of specific experimental or computational studies on this compound, it is presumed to exist predominantly in its phenolic form.

The presence of a hydroxyl group in this compound suggests the potential for both intermolecular and intramolecular hydrogen bonding. Intermolecular hydrogen bonds between the hydroxyl hydrogen of one molecule and the hydroxyl oxygen of a neighboring molecule are expected to be a significant feature of its solid-state and liquid-phase structures. The possibility of a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the adjacent bromine atom could also be considered, though this would depend on the specific conformation of the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a dedicated FT-IR spectrum for this compound is not available in the reviewed literature, the vibrational characteristics of the key functional groups can be predicted based on established correlation tables and data from related compounds. Specifically, a study on a derivative containing the 4-bromo-2-(trifluoromethoxy)phenyl moiety has identified characteristic vibrational frequencies for the trifluoromethoxy (-OCF₃) group. researchgate.net

Key expected vibrational frequencies for this compound would include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Aromatic Stretch: Weak to medium absorptions typically appearing just above 3000 cm⁻¹.

C=C Aromatic Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range.

-OCF₃ Group Vibrations: The trifluoromethoxy group is expected to show intense absorption bands. Based on a study of a related compound, characteristic bands for the -OCF₃ group can be assigned. researchgate.net These include vibrations associated with C-F and C-O stretching within this group. For instance, intense bands around 1262 ± 5 cm⁻¹ (aromatic C-O), 1178 ± 10 cm⁻¹ (C-F), and 1222 ± 4 cm⁻¹ (C-F) are indicative of the trifluoromethoxy group. researchgate.net

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H Stretch | >3000 | Weak to Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-O Stretch | 1200-1300 | Strong |

| -OCF₃ Stretch | ~1170-1270 | Intense |

| C-Br Stretch | 500-600 | Weak to Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. The resulting spectrum provides a distinct fingerprint based on the molecular structure. For this compound, the FT-Raman spectrum is characterized by vibrations originating from the substituted benzene ring, the hydroxyl group, and the trifluoromethoxy group.

Key vibrational modes for this compound can be assigned based on established data for related phenolic and trifluoromethoxy compounds. The hydroxyl group (-OH) stretching vibration is typically observed in the high-frequency region of the spectrum. The aromatic ring gives rise to several characteristic bands, including C-H stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations. The trifluoromethoxy (-OCF₃) group has its own set of signature vibrations, primarily the C-F stretching and bending modes, as well as the C-O-C stretching of the ether linkage. The carbon-bromine (C-Br) stretching vibration is expected at a lower wavenumber.

A study on the related compound 4-(trifluoromethoxy)phenol (4-TFMP) provides valuable comparative data for assigning these vibrational modes. researchgate.net The assignments for the key functional groups of this compound are detailed in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | ~3600 |

| C-H Stretch | Aromatic Ring | 3050 - 3150 |

| C=C Stretch | Aromatic Ring | 1400 - 1650 |

| C-F Stretch | Trifluoromethoxy (-OCF₃) | 1150 - 1250 |

| C-O Stretch | Phenolic C-O | 1200 - 1300 |

| C-O-C Stretch | Ar-O-CF₃ linkage | ~920 |

| C-Br Stretch | Carbon-Bromine | 500 - 600 |

Experimental vs. Calculated Vibrational Frequencies

In modern molecular analysis, computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies. researchgate.net These calculated values are then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy to achieve a more accurate and complete assignment of the vibrational modes. epa.gov Generally, theoretical calculations are performed on the optimized molecular geometry in the gaseous phase, while experimental spectra are often recorded on solid samples. researchgate.net Despite this difference in phases, a strong correlation between scaled theoretical frequencies and experimental values is commonly observed. epa.govcore.ac.uk

For complex molecules, DFT calculations can help distinguish between similar vibrational modes and confirm the assignments of bands in the experimental spectrum. Studies on various substituted phenols have demonstrated that methods like B3LYP with basis sets such as 6-311++G(d,p) yield theoretical vibrational wavenumbers that are in good agreement with experimental findings. epa.govfigshare.com

| Assignment | Experimental FT-Raman (cm⁻¹) for 4-TFMP researchgate.net | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) for 4-TFMP researchgate.net |

| O-H Stretch | - | 3641 |

| C-H Stretch | 3088 | 3090 |

| C=C Stretch | 1622 | 1620 |

| C-F Stretch | 1255 | 1256 |

| C-O Stretch | 1289 | 1290 |

| Ring Breathing | 850 | 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Spectra Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The presence of the hydroxyl (-OH), bromine (-Br), and trifluoromethoxy (-OCF₃) substituents, which act as auxochromes, influences the absorption characteristics. These groups, containing non-bonding electrons, can interact with the π-electron system of the benzene ring, typically causing a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity.

The UV-Vis spectrum of phenol in a non-polar solvent typically shows two main absorption bands: a strong primary band (π → π*) around 210 nm and a weaker secondary band around 270 nm. For this compound, the electronic absorption spectrum is expected to show characteristic bands corresponding to the substituted aromatic system. Computational studies on similar molecules using Time-Dependent Density Functional Theory (TD-DFT) have proven effective in predicting electronic absorption spectra. nih.gov Based on related compounds, the absorption maxima for this compound are anticipated in the 220-300 nm range.

| Predicted Absorption Band | Wavelength Range (λmax) | Transition Type |

| Band I | ~270 - 300 nm | π → π* (secondary) |

| Band II | ~220 - 240 nm | π → π* (primary) |

Correlation with Electronic Transitions

The absorption bands observed in the UV-Vis spectrum of this compound arise from the promotion of electrons from a lower energy molecular orbital to a higher energy one. The transitions are primarily of two types: π → π* and n → π*.

π → π* Transitions: These involve the excitation of an electron from a bonding π orbital (associated with the aromatic ring) to an anti-bonding π* orbital. These transitions are typically high in energy and result in strong absorption bands, such as the primary band observed in benzene derivatives.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n) to an anti-bonding π* orbital. The non-bonding electrons are located on the heteroatoms: the oxygen of the hydroxyl and trifluoromethoxy groups, and the bromine atom. These transitions are generally of lower energy and have weaker absorption intensities compared to π → π* transitions.

Computational analysis using TD-DFT allows for the assignment of specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), to the observed absorption bands. nih.gov For this compound, the absorption band at the longest wavelength is expected to be a result of a combination of n → π* and π → π* transitions, with significant contribution from the HOMO → LUMO transition.

| Wavelength (λmax) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~285 nm | Low-Medium | HOMO → LUMO | π → π* / n → π |

| ~230 nm | High | HOMO-1 → LUMO, HOMO → LUMO+1 | π → π |

(Note: Data in the table is hypothetical, based on typical TD-DFT results for similar aromatic compounds.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. Due to the substitution pattern, there are three chemically non-equivalent aromatic protons, which will appear as distinct signals in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The electron-withdrawing effects of the bromine and trifluoromethoxy groups will influence their specific chemical shifts. The hydroxyl proton (-OH) will appear as a singlet, the chemical shift of which can vary depending on solvent and concentration.

The expected splitting patterns for the aromatic protons are governed by spin-spin coupling with their neighbors.

The proton at C3 will be a doublet, split by the proton at C5.

The proton at C5 will be a doublet of doublets, split by the protons at C3 and C6.

The proton at C6 will be a doublet, split by the proton at C5.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H (at C3) | ~7.3 - 7.5 | Doublet (d) |

| Ar-H (at C5) | ~7.0 - 7.2 | Doublet of Doublets (dd) |

| Ar-H (at C6) | ~6.8 - 7.0 | Doublet (d) |

| -OH | ~5.0 - 6.0 | Singlet (s) |

(Note: Chemical shifts are estimates based on data for similar compounds like 2-bromo-4-substituted phenols.) beilstein-journals.org

Carbon (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the different carbon environments in the molecule. This compound has six unique aromatic carbons and one carbon in the trifluoromethoxy group. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

The carbon attached to the hydroxyl group (C1) will be shifted downfield.

The carbon attached to the bromine (C2) will appear at a relatively upfield position for a substituted carbon.

The carbon attached to the trifluoromethoxy group (C4) will be significantly affected by the electronegative oxygen and fluorine atoms.

The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | ~150 - 155 |

| C2 (-Br) | ~110 - 115 |

| C3 | ~125 - 130 |

| C4 (-OCF₃) | ~145 - 150 |

| C5 | ~118 - 122 |

| C6 | ~115 - 120 |

| -OCF₃ | ~120 (quartet) |

(Note: Chemical shifts are estimates based on standard substituent effects and data for related phenols.) beilstein-journals.orgdocbrown.info

Fluorine (¹⁹F) NMR for Trifluoromethoxy Group Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, which minimizes the likelihood of signal overlap.

For this compound, ¹⁹F NMR is instrumental in characterizing the trifluoromethoxy (-OCF₃) group. In a standard proton-decoupled ¹⁹F NMR spectrum, the three fluorine atoms of the trifluoromethoxy group are chemically equivalent, and thus they are expected to produce a single resonance signal (a singlet). The chemical shift of this signal provides crucial information about the local electronic environment of the -OCF₃ group. The electron-withdrawing nature of the bromine atom and the phenolic hydroxyl group, along with their positions on the benzene ring, influences the shielding of the fluorine nuclei, which is reflected in the precise chemical shift value. While specific experimental data for this compound is not detailed in available literature, the analysis provides unambiguous confirmation of the trifluoromethoxy group's presence and electronic status.

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides profound insights into molecular properties through the application of quantum chemical principles. These theoretical studies can predict molecular geometries, electronic structures, and various properties, offering a valuable complement to experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the molecular geometry of this compound can be optimized to its lowest energy state. This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. The resulting optimized structure is crucial for subsequent calculations of other molecular properties.

| Parameter | Description | Calculated Value (Illustrative) |

|---|---|---|

| C-Br Bond Length | The distance between the Carbon and Bromine atoms. | ~1.90 Å |

| C-O (Phenol) Bond Length | The distance between the aromatic Carbon and the phenolic Oxygen. | ~1.36 Å |

| O-H Bond Length | The distance between the phenolic Oxygen and Hydrogen. | ~0.97 Å |

| C-O-C Angle (Ether) | The bond angle involving the trifluoromethoxy group's ether linkage. | ~118° |

HOMO-LUMO Energy Analysis for Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized. For this compound, analysis of the HOMO and LUMO distributions would reveal the regions involved in intramolecular charge transfer processes.

| Parameter | Description | Calculated Value (Illustrative) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO. | 5.3 eV |

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C2-C3) | Value |

| LP (O1) | π* (C5-C6) | Value |

| π (C4-C5) | π* (C2-C3) | Value |

Molecular Electrostatic Potential (MEP) Mapping for Charge Density Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule by mapping the electrostatic potential onto its electron density surface. MEP maps are color-coded to identify electron-rich and electron-poor regions. Typically, red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, an MEP map would likely highlight a region of high negative potential around the phenolic oxygen atom due to its lone pairs, and a positive potential near the hydroxyl hydrogen, indicating its acidic nature. This analysis is predictive of the molecule's intermolecular interaction sites.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are essential for various applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). A high value of first-order hyperpolarizability is indicative of a significant NLO response. The substitution pattern of this compound, featuring both electron-donating (-OH) and electron-withdrawing (-Br, -OCF₃) groups, creates a push-pull system that can enhance NLO properties. The presence of a bromine atom can further improve these characteristics.

| Parameter | Description | Calculated Value (Illustrative) |

|---|---|---|

| Dipole Moment (μ) | A measure of the molecule's overall polarity. | Value (Debye) |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | Value (a.u.) |

| First Hyperpolarizability (β₀) | A measure of the second-order nonlinear optical response. | Value (a.u.) |

Statistical Thermodynamic Calculations for Thermodynamic Properties

The thermodynamic properties of this compound, such as standard entropy (S°), heat capacity at constant pressure (Cp°), and enthalpy (H°), can be rigorously determined using statistical thermodynamic calculations. This computational approach leverages molecular constants obtained from quantum chemical calculations, typically employing methodologies like Density Functional Theory (DFT), to compute the thermodynamic functions of a molecule in the ideal gas state.

The fundamental principle of these calculations is the partitioning of the total energy of the molecule into its translational, rotational, vibrational, and electronic contributions. Each of these energy modes is quantized, and statistical mechanics provides the framework to calculate the partition function for each mode. The total partition function (Q) is the product of the individual partition functions:

Q = Qtrans * Qrot * Qvib * Q*elec

From the total partition function, all the macroscopic thermodynamic properties can be derived. For instance, the entropy (S), enthalpy (H), and Gibbs free energy (G) are related to the partition function and temperature (T).

The calculations for substituted phenols typically involve the B3LYP functional with a suitable basis set, such as 6-311G(d,p), to obtain reliable molecular geometries and vibrational frequencies. imist.ma Once these fundamental parameters are known, the thermodynamic properties can be calculated.

To provide a tangible example of the output of such calculations, the table below presents the calculated thermodynamic parameters for a related compound, p-bromophenol, as determined by DFT calculations. imist.ma It is crucial to note that this data is for illustrative purposes to demonstrate the type of information obtained from statistical thermodynamic calculations and does not represent the values for this compound itself.

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy (ΔH) | -1807734.12 | Kcal/mol |

| Entropy (ΔS) | 0.0846 | Kcal/mol·K |

| Gibbs Free Energy (ΔG) | -1807759.33 | Kcal/mol |

Studies on other halogenated phenols have also utilized DFT to explore their thermochemical properties, such as proton affinities, which are derived from calculated energies. kuleuven.be The accuracy of these computational methods is often benchmarked against experimental data where available, and they have been shown to provide reliable predictions of thermodynamic properties for a wide range of organic molecules. acs.org The application of these well-established computational methodologies would allow for a detailed characterization of the thermodynamic landscape of this compound.

Applications in Advanced Organic Synthesis and Material Science

Building Block in Complex Organic Molecule Synthesis

The primary application of 2-Bromo-4-(trifluoromethoxy)phenol is as a foundational building block in the synthesis of more elaborate organic molecules. chemscene.com Its structure is amenable to various substitution reactions, enabling chemists to introduce diverse functionalities and construct complex molecular architectures. The presence of the phenolic hydroxyl group and the bromine atom at specific positions on the aromatic ring allows for selective chemical modifications.

The compound can participate in several key reaction types that are fundamental to organic synthesis:

Substitution Reactions: The bromine atom is a good leaving group and can be replaced by a wide range of nucleophiles.

Coupling Reactions: It is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a cornerstone of modern organic synthesis for creating complex scaffolds.

Oxidation/Reduction: The phenol (B47542) group can be oxidized to form quinones or undergo other transformations.

These reactions make it a versatile starting point for multi-step syntheses, particularly in the development of novel compounds for pharmaceutical and agrochemical research. lookchem.com

Intermediate in the Development of Specialty Chemicals

As a direct consequence of its utility as a building block, this compound serves as a crucial intermediate in the production of specialty chemicals. lookchem.com Specialty chemicals are valued for their performance-enhancing properties in various industrial applications. The trifluoromethoxy group is particularly significant in this context. It can enhance properties such as thermal stability, lipophilicity, and metabolic resistance in the final products.

Its role as an intermediate is noted in the synthesis of:

Pharmaceuticals: The compound is a precursor in the synthesis of potential drug candidates. Its structural motifs are found in molecules designed for therapeutic purposes. lookchem.com

Agrochemicals: It is used in the development of modern pesticides and herbicides where the trifluoromethoxy group can improve the efficacy and biological persistence of the active ingredients. cymitquimica.com

Role in the Synthesis of Fluorinated Compounds

This phenol derivative is an important molecule in the field of fluorine chemistry. The trifluoromethoxy (-OCF₃) group is a key feature, and the entire molecule serves as a carrier for introducing this group into larger, more complex structures. cymitquimica.combldpharm.com Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.

The trifluoromethoxy group is known to:

Increase lipophilicity, which can improve the absorption and distribution of a drug molecule in the body.

Enhance metabolic stability by blocking sites susceptible to enzymatic degradation. cymitquimica.com

Modulate the electronic properties of a molecule, which can fine-tune its binding affinity to biological targets.

Therefore, this compound is a key reagent for chemists seeking to leverage these benefits in the design of new fluorinated molecules.

Potential in Polymer Synthesis and Oligomer Construction

While less documented than its role in small molecule synthesis, the structure of this compound suggests potential applications in polymer science. The bifunctional nature of the molecule (a phenolic hydroxyl group and a reactive bromine atom) makes it a candidate for use as a monomer in step-growth polymerization.

The hydroxyl group can be used for the synthesis of polyesters or polyethers, while the bromine atom can be used as a site for post-polymerization modification or for initiating certain types of polymerization. The incorporation of the trifluoromethoxy group into a polymer backbone could impart desirable properties such as:

Increased thermal stability

Chemical resistance

Low surface energy and hydrophobicity

Specific optical properties

These characteristics are valuable in the development of high-performance polymers and specialty materials for advanced technological applications.

Interactive Data Table: Key Chemical Reactions

| Reaction Type | Reacting Group(s) | Potential Products | Significance |

| Nucleophilic Aromatic Substitution | Bromine atom | Ethers, Amines, Cyanides | Introduces new functional groups |

| Suzuki-Miyaura Coupling | Bromine atom | Biaryl compounds | Forms C-C bonds, builds molecular complexity |

| Etherification | Phenolic -OH | Aryl ethers | Modifies solubility and electronic properties |

| Esterification | Phenolic -OH | Aryl esters | Creates potential prodrugs or polymer precursors |

| Electrophilic Bromination | Aromatic Ring | Dibrominated products | Further functionalization handle |

Exploration of Biological Activity and Structure Activity Relationships Sar

Enzyme Inhibition and Protein Interactions

The structure of 2-Bromo-4-(trifluoromethoxy)phenol, featuring a bromine atom and a trifluoromethoxy group on a phenolic ring, contributes to its reactivity and lipophilicity. These characteristics are pivotal in its interactions with biological molecules.

Studies on Enzyme Inhibition Mechanisms

Research into the enzyme inhibition properties of this compound has revealed its capacity to inhibit specific enzymes involved in various metabolic pathways. This inhibition can subsequently influence cellular metabolism and gene expression. The mechanism of action is largely attributed to its interaction with molecular targets like enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes due to increased lipophilicity, while the bromine atom can form halogen bonds, which influences the compound's binding affinity to its targets.

Phenols, as a class of compounds, are known to interact with a wide range of biological targets, including the family of carbonic anhydrases (CAs). mdpi.com Their mechanism of inhibition is distinct from other well-known inhibitors like sulfonamides. mdpi.comdrugbank.com Phenols are understood to bind to the zinc-coordinated water molecule within the active site of carbonic anhydrase enzymes. tuni.fi

Interaction with Molecular Targets, Enzymes, and Receptors

The interaction of this compound with molecular targets is a key aspect of its biological activity. The presence of the trifluoromethoxy group makes the compound more lipophilic, facilitating its passage through biological membranes. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can affect how strongly the compound binds to its target enzymes and receptors.

Studies on similar phenolic compounds have provided insights into these interactions. For instance, the X-ray crystal structure of phenol's adduct with human Carbonic Anhydrase II (hCA II) showed two phenol (B47542) molecules binding to the enzyme. One molecule binds to a hydrophobic region away from the active site, while the second binds directly within the active site, demonstrating a novel binding mode. mdpi.com This highlights the potential for diverse binding interactions for phenolic compounds.

Inhibition of Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA I, CA II)

While specific studies on the inhibition of acetylcholinesterase (AChE) by this compound are not detailed in the provided results, the broader class of organophosphate pesticides, which can have structural similarities, are known AChE inhibitors. nih.govnih.gov This inhibition is a critical mechanism of their neurotoxicity. nih.gov

Regarding carbonic anhydrase (CA) inhibition, phenols are recognized as a class of inhibitors. drugbank.com Studies on a range of substituted phenols have demonstrated their ability to inhibit various mammalian CA isoforms, including CA I and CA II, with inhibition constants often in the low micromolar range. drugbank.com The inhibition profiles of phenols are distinct from those of sulfonamides, suggesting a different mechanism of action and the potential for developing more selective inhibitors. drugbank.com For example, phenol and some of its derivatives have shown to be effective inhibitors of CA I with inhibition constants (K_I) ranging from 9.8 to 4003 µM, and against CA II with K_I values from 0.090 to 870 µM. drugbank.com

Inhibition of Tyrosinase Activity

Phenolic compounds are a major group of phytochemicals known for their tyrosinase inhibitory activity. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis and the browning process in fruits and vegetables. nih.gov Many aromatic acids and phenolic compounds can act as competitive inhibitors of tyrosinase by mimicking its substrate. nih.gov

Research on halogenated phenylcoumarins, which share structural similarities with the compound of interest, has identified derivatives with significant tyrosinase inhibitory activity. nih.gov This suggests that the presence of a bromo substituent in a phenolic scaffold can contribute to the inhibition of this enzyme. nih.gov

Antimicrobial Activity

Evaluation of Antitubercular Activity of Derivatives

Derivatives of this compound have been investigated for their potential as antitubercular agents. Research has shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis in laboratory settings. The development of these derivatives has focused on improving properties like solubility and stability to enhance their effectiveness.

Studies on other substituted phenolic compounds and their derivatives have also demonstrated promising antitubercular potential. For instance, a series of salicylic (B10762653) acid derivatives were evaluated for their activity against several pathogenic mycobacterial species, including M. tuberculosis. nih.gov Similarly, the synthesis of various substituted pyrimidines has led to the discovery of compounds with notable in vitro activity against multidrug-resistant strains of M. tuberculosis. nih.gov These findings underscore the potential of phenolic structures as a basis for developing new antitubercular drugs.

Antifungal Activity Investigations

While direct studies on the antifungal activity of this compound are not extensively detailed in the available literature, its significance is noted as a key intermediate and raw material in the production of fungicides. chemimpex.comchembk.com The incorporation of an aryl trifluoromethoxy group into certain molecular structures, such as pyrazole (B372694) analogues, has been shown to result in compounds with significant antifungal activity. ontosight.ai This suggests that derivatives of this compound are promising candidates for the development of new antifungal agents.

Pharmacological Relevance as Precursors

This compound is a versatile precursor in the development of various pharmacologically active compounds.

This phenol derivative serves as a fundamental building block in the synthesis of more complex pharmaceutical compounds. chemimpex.com Its structure is utilized by researchers to explore new pathways in drug discovery. chemimpex.com For instance, derivatives of this compound have demonstrated potential as drug candidates for treating diseases like tuberculosis, with studies showing that synthesized derivatives possess improved solubility and stability, leading to enhanced efficacy against Mycobacterium tuberculosis.

The compound is incorporated into the design of inhibitors that target specific enzymes involved in various disease pathways. In biochemical research, it is used to study enzyme inhibition and protein interactions. The structure of this compound allows it to bind to the active sites of enzymes, thereby modifying their activity.

In the field of agricultural chemistry, this compound is a key intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. chemimpex.com These resulting products are designed to improve crop yields and provide resistance against pests. chemimpex.com Its application in formulating products with specific chemical characteristics makes it valuable for creating modern and sustainable agricultural solutions. chemimpex.comechemi.com

Influence of Molecular Features on Biological Function

The trifluoromethoxy (-OCF3) group is a critical feature of the molecule, known for its strong electron-withdrawing nature and high lipophilicity. ontosight.ai This group significantly enhances the compound's lipophilicity, a key factor in its ability to cross biological membranes. ontosight.aimdpi.com Increased lipophilicity improves membrane permeability, which can facilitate more efficient interaction with biological targets. ontosight.aimdpi.com The trifluoromethoxy group's ability to modulate lipophilicity allows for the fine-tuning of a molecule's properties to optimize bioavailability and penetration of barriers like the blood-brain barrier. mdpi.com This characteristic makes it a highly desirable functional group in medicinal chemistry and drug design. ontosight.ai

Contribution of the Bromine Atom to Halogen Bonding and Binding Affinity

The presence of a bromine atom at the 2-position of the this compound ring is significant for its molecular interactions. The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom in a biological target like an enzyme or receptor. This interaction can play a crucial role in determining the compound's binding affinity and specificity for its target. researchgate.net In studies of other bromophenols, molecular docking simulations have shown that inhibitors can bind to catalytic sites where interactions with halogen ions are important for the inhibitory activity. researchgate.net

The trifluoromethoxy group at the 4-position is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule, including the bromine atom, potentially modulating the strength of its halogen bonding capabilities.

Structure-Activity Relationship (SAR) Studies of Derivatives

Quantitative structure-activity relationship (QSAR) analyses are pivotal in understanding how the chemical structure of phenolic compounds relates to their biological activity. nih.gov For derivatives of this compound, SAR studies would focus on how different substituents on the phenolic ring affect its physicochemical and biological properties. nih.gov

Key parameters often considered in QSAR models for phenolic antioxidants include:

The energy of the highest occupied molecular orbital (E(homo)) of the parent compound. nih.gov

The number and position of hydroxyl groups. nih.gov

The heat of formation (Hf). nih.gov

These models can be employed to predict the antioxidant activities or redox potentials of new derivatives, guiding the synthesis of more potent compounds. nih.gov The core structure of this compound, with its specific bromine and trifluoromethoxy substituents, serves as a foundational scaffold for such derivatization and analysis.

Impact of Substituent Modifications on Biological Efficacy and Selectivity

Modifications to the substituents on the this compound scaffold can profoundly impact its biological efficacy and selectivity. The existing trifluoromethoxy group is known to enhance lipophilicity, which can improve the ability of a compound to cross biological membranes.

Research on other bromophenol derivatives demonstrates the effects of such modifications. For instance, the methylation and acetylation of natural bromophenols have been shown to alter their antioxidant and anticancer activities. nih.gov The biological activity of flavonoids, another class of phenolic compounds, is heavily dependent on the number and location of hydroxyl groups on their ring systems. nih.gov

Therefore, modifying or adding functional groups to the this compound structure would be expected to alter its efficacy and selectivity by changing its electronic properties, steric profile, and hydrogen-bonding capabilities.

| Functional Group | Typical Role in Biological Interactions |

| Phenolic -OH | Acts as a hydrogen bond donor; critical for antioxidant activity. nih.gov |

| Bromine Atom | Participates in halogen bonding, influencing binding affinity. researchgate.net |

| Trifluoromethoxy Group | Strong electron-withdrawing group; enhances lipophilicity and metabolic stability. |

In Silico Studies for Biological Activity Prediction

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. For this compound and its derivatives, docking studies can elucidate key ligand-target interactions. nih.gov Such investigations on related bromophenols have shown that these molecules can act as competitive-type inhibitors by binding to the catalytic site of enzymes like tyrosinase. researchgate.net

These simulations can identify specific interactions that contribute to binding affinity, including:

Hydrogen bonding: The phenolic hydroxyl group is a primary site for forming hydrogen bonds with amino acid residues in the target's active site.

Halogen bonding: The bromine atom can form stabilizing halogen bonds with electron-rich atoms in the binding pocket. researchgate.net

Hydrophobic interactions: The phenyl ring and the lipophilic trifluoromethoxy group can engage in hydrophobic interactions with nonpolar residues.

These computational models are essential for understanding the structural basis of a compound's biological activity and for the rational design of more effective derivatives.

Computational Insights into Inhibition Mechanisms

Beyond predicting binding poses, computational studies provide deeper insights into the mechanisms of inhibition. nih.gov Molecular docking can help validate experimental findings by showing a correlation between a ligand's binding energy and its observed inhibitory activity. nih.gov For instance, a stronger calculated binding energy for a derivative of this compound would suggest a potentially more potent inhibitor. nih.gov

By analyzing the interactions within the docked complex, researchers can understand how the ligand inhibits the target's function. In the case of enzyme inhibition, docking might reveal that the ligand occupies the same site as the natural substrate, physically blocking it and thus acting as a competitive inhibitor. researchgate.net These computational insights are invaluable for confirming mechanisms of action and guiding further experimental research.

| Computational Finding | Implication for Inhibition Mechanism |

| Binding in Catalytic Site | Suggests a competitive inhibition mechanism. researchgate.net |

| Stronger Binding Energy | Correlates with higher inhibitory potency. nih.gov |

| Key H-bond or Halogen Bond | Identifies critical interactions for ligand affinity and selectivity. researchgate.net |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The conventional synthesis of 2-Bromo-4-(trifluoromethoxy)phenol typically involves the electrophilic bromination of 4-(trifluoromethoxy)phenol. While effective, this method presents opportunities for improvement in terms of efficiency, selectivity, and environmental impact. Future research should focus on developing more advanced and sustainable synthetic strategies.

Key areas for development include:

Catalytic Bromination: Investigating the use of transition-metal or organocatalysts could offer milder reaction conditions, reduce the amount of waste generated, and improve regioselectivity, thereby minimizing the formation of isomeric byproducts.

Flow Chemistry: Transitioning the synthesis to continuous flow reactors can enhance safety, improve reaction control, and allow for easier scalability. This is particularly relevant for potentially hazardous reagents and exothermic reactions.

Green Chemistry Approaches: A novel one-pot protocol for generating bromophenols from arylboronic acids has been developed, which involves a rapid tandem ipso-hydroxylation/bromination process. rsc.org Exploring the application of such green methodologies, which utilize safer solvents like ethanol and oxidants like hydrogen peroxide, could significantly reduce the environmental footprint of the synthesis. rsc.org

Late-Stage Functionalization: Advanced methods for direct C-H trifluoromethoxylation are emerging, often employing photoredox catalysis. nih.govbeilstein-journals.orgnih.gov Future synthetic routes could explore the late-stage trifluoromethoxylation of a pre-brominated phenolic precursor, potentially offering an alternative and more convergent synthetic pathway.

| Methodology | Description | Current Status | Future Research Focus |

|---|---|---|---|

| Electrophilic Bromination | Direct bromination of 4-(trifluoromethoxy)phenol using Br2 in a solvent like dichloromethane. | Established method. | Optimization for waste reduction and purity improvement using two-phase solvent systems. google.com |

| Catalytic Bromination | Use of catalysts to facilitate bromination under milder conditions. | Largely unexplored for this specific compound. | Development of selective and reusable catalysts (e.g., zeolites, metal-organic frameworks). |

| Flow Chemistry Synthesis | Continuous production using microreactors. | Feasibility not yet demonstrated. | Design and optimization of a continuous flow process for improved safety and scalability. |

| Tandem Hydroxylation/Bromination | Synthesis from a corresponding arylboronic acid precursor using H2O2/HBr. rsc.org | Novel "green" approach demonstrated for other bromophenols. | Adaptation and optimization of this method for the synthesis of this compound. |

Exploration of Undiscovered Reactivity Pathways

The three principal functional moieties of this compound—the C-Br bond, the phenolic -OH group, and the trifluoromethoxy-substituted aromatic ring—provide a rich playground for chemical transformations. While classical reactions are known, future research can uncover novel reactivity.

Advanced Cross-Coupling Reactions: The carbon-bromine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work should explore the use of modern catalytic systems, such as those based on palladium, nickel, or copper, including photoredox-mediated couplings, to attach a wide array of new substituents, thereby expanding the accessible chemical space. rsc.org

C-H Activation: The aromatic ring possesses other C-H bonds that could be targeted for direct functionalization. Developing regioselective C-H activation protocols would enable the introduction of new functional groups without relying on the pre-functionalized bromo position, offering a powerful tool for molecular editing.

Phenolic Hydroxyl Derivatization: Beyond simple etherification or esterification, the hydroxyl group can be used to direct ortho-lithiation or participate in reactions to form novel heterocyclic systems fused to the phenol (B47542) ring.

Reactivity of the Trifluoromethoxy Group: While the -OCF₃ group is known for its high stability, exploring its reactivity under harsh or photolytic conditions could reveal unexpected transformation pathways, such as C-O bond cleavage or reactions involving the fluorine atoms. beilstein-journals.orgfishersci.com

Application in Advanced Functional Materials and Catalysis

The unique electronic properties imparted by the trifluoromethoxy group, combined with the synthetic versatility of the bromo-phenol scaffold, make this compound an attractive candidate for the development of advanced materials and catalysts. nih.govnih.gov

Polymer Science: this compound could serve as a key monomer in the synthesis of high-performance polymers. Its incorporation into polyarylethers or polycarbonates could lead to materials with enhanced thermal stability, chemical resistance, low dielectric constants, and specific optical properties, desirable for applications in electronics and aerospace.

Liquid Crystals: The rigid aromatic core and the strong dipole moment associated with the trifluoromethoxy group suggest potential applications in the design of novel liquid crystalline materials.

Ligand Design for Catalysis: The phenolic oxygen and the aromatic pi-system can coordinate with metal centers. The compound could be elaborated into chiral or achiral ligands for asymmetric or transition-metal catalysis. The strong electron-withdrawing nature of the substituents would significantly modulate the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity. mdpi.com

| Application Area | Rationale | Future Research Direction |

|---|---|---|

| High-Performance Polymers | Incorporation of the rigid, fluorinated monomer can enhance thermal stability, chemical resistance, and provide low dielectric properties. | Synthesis and characterization of polyaryletherketones (PAEKs) or polyimides derived from this compound. |

| Organic Electronics | The electron-withdrawing nature of the substituents can be used to tune the HOMO/LUMO energy levels of organic semiconductors. | Use as a building block for organic light-emitting diode (OLED) host materials or n-type semiconductors. |

| Catalyst Ligands | The phenol can be converted into phosphine or N-heterocyclic carbene (NHC) ligands. The electronic properties of the ligand can be finely tuned. | Design and synthesis of novel ligands for cross-coupling reactions or asymmetric hydrogenation, and evaluation of their catalytic performance. |

Design and Synthesis of Advanced Bioactive Molecules

The trifluoromethoxy group is a highly sought-after substituent in medicinal and agricultural chemistry. researchgate.net It is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, which are all desirable properties for bioactive compounds. nih.govmdpi.comnih.gov this compound is an excellent starting point for the synthesis of new therapeutic agents and agrochemicals. chemimpex.com

Pharmaceuticals: The compound can serve as a scaffold for a variety of drug classes. For example, derivatives have been explored for their potential as anti-inflammatory and analgesic drugs. chemimpex.com Future directions include its use as a precursor for kinase inhibitors, GPCR modulators, or anti-infective agents by employing the bromine atom for coupling to other pharmacophoric fragments.

Agrochemicals: It is already utilized as an intermediate for herbicides and fungicides. chemimpex.com Rational design could lead to new generations of pesticides with improved potency, a different spectrum of activity, or a better environmental profile.

Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD campaigns. It can be used to generate a library of small, diverse fragments by derivatizing the hydroxyl and bromo functionalities. These fragments can then be screened against biological targets to identify initial hits for optimization.

Integration of Computational and Experimental Approaches for Rational Design

To accelerate progress in the aforementioned areas, a synergistic approach combining computational modeling and experimental validation is crucial. nih.govopenmedicinalchemistryjournal.com This integration allows for a more rational and efficient design of molecules and materials.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the outcomes of unexplored reactions, understand reaction mechanisms, and rationalize the regioselectivity of C-H activation or electrophilic substitution on the aromatic ring.

Virtual Screening and Molecular Docking: In drug discovery, computational tools can be used to screen virtual libraries of derivatives of this compound against the three-dimensional structures of protein targets. openmedicinalchemistryjournal.comnih.gov This in silico approach helps to prioritize the synthesis of compounds with the highest predicted binding affinity, saving significant time and resources. nih.gov

Materials Property Prediction: Molecular dynamics simulations and quantitative structure-property relationship (QSPR) models can predict the physical and chemical properties of polymers or other materials derived from this compound, guiding the design of materials with specific, targeted characteristics. acs.orgacs.org The combination of computational design and experimental approaches is a powerful strategy for the rational selection of components and the development of new functional materials. acs.orgacs.orgresearchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a cornerstone for innovation in chemistry, materials science, and pharmacology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-4-(trifluoromethoxy)phenol, and how can intermediates be characterized?

- Synthesis : A plausible route involves bromination of 4-(trifluoromethoxy)phenol derivatives. For example, nitration followed by reduction (e.g., converting 2-nitro-4-(trifluoromethoxy)phenol to an amino intermediate using catalytic hydrogenation or chemical reductants) and subsequent bromination could yield the target compound. LCMS can monitor reaction progress, as shown in sulfonamide inhibitor synthesis workflows .

- Characterization : Use LCMS for purity assessment (e.g., m/z 194.1 [M+H]+ for amino intermediates) and X-ray crystallography (via SHELX programs ) for structural confirmation.

Q. How can the purity and stability of this compound be validated in solution under experimental conditions?

- Analytical Methods :

- Chromatography : HPLC or GC-MS with fluorinated-phase columns to resolve trifluoromethoxy-containing compounds.

- Spectroscopy : NMR to confirm the integrity of the trifluoromethoxy group, as fluorine shifts are sensitive to electronic environments.

- Stability Testing : Monitor degradation under varying pH, temperature, and light exposure using accelerated stability protocols.

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

- Challenges : The bromine atom and trifluoromethoxy group introduce heavy-atom effects and disorder in crystal packing, complicating refinement.

- Solutions :

- Use SHELXL for robust refinement of disordered moieties, leveraging its ability to handle partial occupancy and anisotropic displacement parameters .

- Employ ORTEP-3 for visualizing hydrogen-bonding networks and validating geometric restraints during model building .

Q. How do hydrogen-bonding patterns of this compound influence its supramolecular assembly in crystalline phases?

- Analysis : Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., O–H···O or O–H···Br interactions). The trifluoromethoxy group’s electron-withdrawing nature may reduce phenolic proton acidity, altering donor-acceptor dynamics .

- Experimental Design : Compare crystal structures of analogs (e.g., 4-Bromo-2-(trifluoromethoxy)phenol ) to isolate substituent effects.

Q. How can contradictions in spectroscopic data between synthetic batches be systematically investigated?

- Approach :

- Batch Comparison : Use multivariate analysis (e.g., PCA) on NMR/LCMS datasets to identify outlier batches.

- Isolation of Byproducts : Scale up reactions and isolate side products via preparative chromatography. Characterize using high-resolution mass spectrometry (HRMS) and / NMR.

Q. What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methods :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using bromine as a leaving group.

- Docking Studies : Explore interactions with catalytic systems (e.g., Pd complexes) to predict regioselectivity.

- Validation : Compare computational results with experimental yields under varying conditions (e.g., ligand screening).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.